molecular formula C9H8N2O2 B1296414 6-methylquinazoline-2,4(1H,3H)-dione CAS No. 62484-16-6

6-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B1296414
CAS No.: 62484-16-6
M. Wt: 176.17 g/mol
InChI Key: OXVPNGBFUAIXTE-UHFFFAOYSA-N
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Description

6-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinazoline core with a methyl group at the 6th position and keto groups at the 2nd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylquinazoline-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the condensation of anthranilic acid with formamide, followed by cyclization and oxidation steps . Another method includes the use of 2-aminobenzamide and thiols in a one-pot intermolecular annulation reaction . This method is advantageous due to its good functional group tolerance and ease of operation.

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often involves metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis . These methods are designed to enhance yield, reduce reaction time, and improve overall efficiency.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methylquinazoline-2,4(1H,3H)-dione include:

Uniqueness

This compound is unique due to the presence of the methyl group at the 6th position, which can influence its biological activity and chemical reactivity. This structural modification can enhance its potency and selectivity in various applications compared to other similar compounds .

Properties

IUPAC Name

6-methyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVPNGBFUAIXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318966
Record name 6-methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62484-16-6
Record name 62484-16-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.00 g of 2-amino-5-methylbenzoic acid was suspended in 20 mL of water, to which 1.18 g of potassium cyanate was added and a mixture of 0.23 mL of acetic acid and 1 mL of water were added dropwise, and this suspension was stirred for 1.5 hours at 50° C. Then, after a solution of 1.42 g of sodium hydroxide in 2 mL of water was added drowise, to which 40 mL of water and 20 mL of 1,4-dioxane were added, and this solution was stirred for 3.5 hours while heating it under reflux. The reaction mixture was ice-cooled, from which precipitated solid was filtered, and then 30 mL of water and 3 mL of 6M of hydrochloric acid were added to the resultant solid, which was then stirred for 1.5 hours while heating it under reflux. The reaction mixture was cooled to room temperature, from which resultant precipitate was filtered and washed with water to yield 1.17 g of 6-methyl-2,4-(1H,3H)-quinazolinedione as white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
0.23 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1.42 g
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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